molecular formula C19H22N2 B1212513 Depremin CAS No. 303-54-8

Depremin

Katalognummer: B1212513
CAS-Nummer: 303-54-8
Molekulargewicht: 278.4 g/mol
InChI-Schlüssel: AFBYHZACPPSJKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

    Chemie: Wird als Referenzverbindung in der analytischen Chemie verwendet, um trizyklische Antidepressiva zu untersuchen.

    Biologie: Untersucht wurden seine Auswirkungen auf Neurotransmittersysteme und Enzyminhibition.

    Medizin: Untersucht wurden seine möglichen therapeutischen Wirkungen bei der Behandlung von Depressionen und anderen neurologischen Erkrankungen.

    Industrie: Wird in der Forschung und Entwicklung für neue Antidepressiva eingesetzt.

Wirkmechanismus

Depramin entfaltet seine Wirkungen hauptsächlich durch Hemmung der Wiederaufnahme von Noradrenalin und Serotonin, was zu erhöhten Spiegeln dieser Neurotransmitter im synaptischen Spalt führt. Diese Hemmung verstärkt die Neurotransmission und trägt zu seinen antidepressiven Wirkungen bei. Depramin interagiert auch mit verschiedenen Rezeptoren, einschließlich Histamin-H1-, Alpha-1-adrenergen und muskarinischen Rezeptoren, was seine sedativen, blutdrucksenkenden und anticholinergen Wirkungen erklärt .

Wirkmechanismus

Target of Action

Depramine, also known as Desipramine, is a tricyclic antidepressant (TCA) that primarily targets the norepinephrine transporter . It selectively blocks the reuptake of norepinephrine (noradrenaline) from the neuronal synapse . It also inhibits serotonin reuptake, but to a lesser extent compared to tertiary amine TCAs such as imipramine . Additionally, Depramine inhibits acetylcholinesterase, Mg2±ATPase, and Na+/K+ ATPase activity .

Mode of Action

Depramine interacts with its targets by inhibiting the reuptake of norepinephrine at the noradrenergic nerve endings in the central nervous system . This inhibition increases the synaptic concentration of norepinephrine, leading to enhanced neurotransmission . Depramine also down-regulates cerebral cortical β-adrenergic receptors and sensitizes post-synaptic serotonergic receptors with chronic use .

Biochemical Pathways

The primary biochemical pathway affected by Depramine is the norepinephrine and serotonin reuptake pathway . By inhibiting the reuptake of these neurotransmitters, Depramine increases their concentration in the synaptic cleft, enhancing neurotransmission . This leads to an overall increase in serotonergic neurotransmission, which is thought to contribute to the antidepressant effects of TCAs .

Pharmacokinetics

Depramine is extensively metabolized in the liver by CYP2D6 (major) and CYP1A2 (minor) to 2-hydroxydesipramine, an active metabolite . The 2-hydroxylation metabolic pathway of Depramine is under genetic control . The systemic availability for Depramine is increased in individuals with poor metabolism . The intrinsic clearance of Depramine is reduced 4-fold in individuals with poor metabolism .

Result of Action

The molecular and cellular effects of Depramine’s action primarily involve the enhancement of norepinephrine and serotonin neurotransmission . This leads to a positive effect on mood in depressed individuals . Depramine also exerts less anticholinergic and sedative side effects compared to tertiary amine TCAs, such as amitriptyline and clomipramine .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Depramine. Stressful life experiences, especially those occurring early in life, can impact brain development, leading to permanent functional changes that may contribute to lifelong risk for mental health outcomes . Peripheral and central dopamine systems are sensitive to environmental stress, such as a high-fat diet, suggesting a basis of covariance of peripheral and central actions of dopaminergic agents .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Reaktionsbedingungen erfordern häufig die Verwendung von starken Säuren oder Basen, um die Cyclisierung und die anschließenden Funktionalisierungsschritte zu erleichtern .

Industrielle Produktionsverfahren

Der allgemeine Ansatz würde wahrscheinlich eine großtechnische Synthese unter Verwendung ähnlicher Reaktionsbedingungen wie bei der Laborpräparation umfassen, mit zusätzlichen Schritten zur Reinigung und Qualitätskontrolle, um die Industriestandards zu erfüllen .

Chemische Reaktionsanalyse

Arten von Reaktionen

Depramin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptsächlich gebildete Produkte

Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation hydroxylierte Metaboliten ergeben, während die Reduktion Amin-Derivate erzeugen kann .

Analyse Chemischer Reaktionen

Types of Reactions

Depramine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated metabolites, while reduction can produce amine derivatives .

Vergleich Mit ähnlichen Verbindungen

Depramin ist strukturell und funktionell ähnlich anderen trizyklischen Antidepressiva wie Imipramin und Desipramin. Es ist einzigartig in seiner spezifischen Hemmung der Acetylcholinesterase und Magnesiumionen-Adenosintriphosphatase-Aktivität . Ähnliche Verbindungen sind:

Das einzigartige pharmakologische Profil von Depramin macht es trotz seiner mangelnden kommerziellen Verfügbarkeit zu einer wertvollen Verbindung für die Forschung.

Biologische Aktivität

Depramine, also known as desipramine, is a tricyclic antidepressant (TCA) primarily used in the treatment of depression and various anxiety disorders. Its pharmacological profile includes selective norepinephrine reuptake inhibition, with some activity on serotonin reuptake and adrenergic receptors. This article delves into the biological activity of Depramine, encompassing its mechanisms of action, effects on neurotransmitter systems, immune modulation, and clinical implications based on diverse research findings.

Depramine's primary mechanism involves the inhibition of norepinephrine reuptake at the presynaptic neuron, leading to increased levels of norepinephrine in the synaptic cleft. This action is crucial for its antidepressant effects. Additionally, Depramine exhibits weak serotonin reuptake inhibition, which may contribute to its efficacy in treating depression.

Pharmacokinetics:

  • Bioavailability: 60–70%
  • Protein Binding: Approximately 91%
  • Metabolism: Primarily in the liver via CYP2D6
  • Half-life: 12–30 hours
  • Excretion: Urine (70%), feces

Neurotransmitter Modulation

Research indicates that Depramine significantly influences various neurotransmitter systems. A study comparing Depramine with other compounds showed that it did not alter the spontaneous firing rate of Purkinje neurons but did affect inhibitory responses to gamma-aminobutyric acid (GABA), suggesting a nuanced role in modulating neuronal excitability and synaptic transmission .

Immune System Interaction

Depramine has been shown to interact with immune functions. Specifically, a study demonstrated that desmethylimipramine (DMI), a metabolite of Depramine, reversibly inhibits natural killer (NK) cell activity at clinically relevant concentrations. This finding underscores the potential immunomodulatory effects of Depramine, which may have implications for patients with mood disorders who are also facing immune challenges .

Efficacy in Depression and Anxiety Disorders

Depramine is primarily indicated for:

  • Major depressive disorder
  • Attention-deficit hyperactivity disorder (ADHD)
  • Neuropathic pain
  • Obsessive-compulsive disorder (OCD)

Clinical studies have shown that while Depramine is effective for acute depressive episodes, its long-term efficacy remains debated due to potential side effects and withdrawal symptoms upon discontinuation .

Side Effects

Common side effects associated with Depramine include:

  • Constipation
  • Dizziness
  • Weight gain
  • Increased appetite
  • Agitation and anxiety
  • Hallucinations or mania in rare cases

These side effects necessitate careful monitoring, particularly in vulnerable populations such as the elderly or those with concurrent health issues .

Case Studies and Research Findings

Several case studies highlight the clinical application and challenges associated with Depramine:

  • Case Study on Overdose Management : A report described patients who exhibited severe side effects from high concentrations of imipramine and nortriptyline. Upon reducing dosages, significant improvements were noted, emphasizing the importance of monitoring blood levels when prescribing TCAs like Depramine .
  • Longitudinal Study on Efficacy : A systematic review indicated that while short-term benefits from Depramine are evident in treating depression, concerns regarding long-term use persist due to adverse effects and withdrawal symptoms .

Summary Table of Biological Activity

Aspect Details
Primary Action Norepinephrine reuptake inhibition
Secondary Action Weak serotonin reuptake inhibition
Key Effects Modulates neurotransmitter activity; affects immune function
Common Side Effects Constipation, dizziness, weight gain, agitation
Clinical Uses Depression, ADHD, neuropathic pain, OCD

Eigenschaften

IUPAC Name

3-benzo[b][1]benzazepin-11-yl-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h3-6,8-13H,7,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBYHZACPPSJKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2C=CC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58262-51-4 (hydrochloride), 72629-48-2 (fumarate[1:1])
Record name Depramine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90184388
Record name Depramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303-54-8
Record name Depramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Depramine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Depramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEPRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77C3T28736
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.